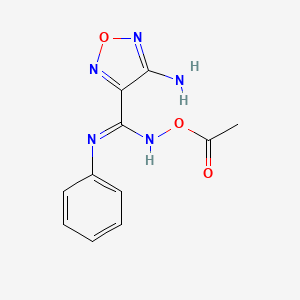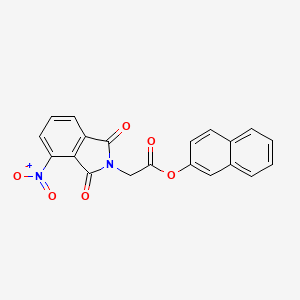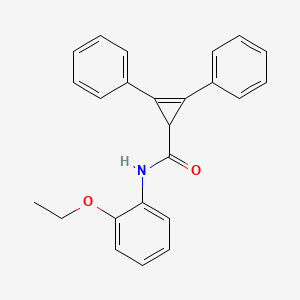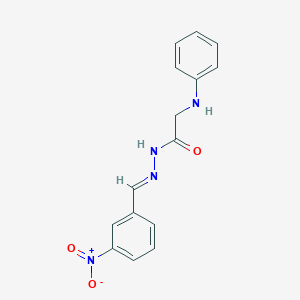![molecular formula C24H32N4O4 B11107996 3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)
3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE is a complex organic compound with a molecular formula of C22H29N5O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate is then further reacted with other reagents to introduce the piperazine ring and additional functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-4-(2-{[(2-methoxyphenyl)carbamoyl]amino}ethyl)-1-piperazinecarboxamide
- 4-[2-(4-methoxyphenyl)propan-2-yl]phenol
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
Uniqueness
N-(2-METHOXYPHENYL)-3-(4-{2-[(2-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERAZIN-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C24H32N4O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[4-[3-(2-methoxyanilino)-3-oxopropyl]piperazin-1-yl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H32N4O4/c1-31-21-9-5-3-7-19(21)25-23(29)11-13-27-15-17-28(18-16-27)14-12-24(30)26-20-8-4-6-10-22(20)32-2/h3-10H,11-18H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
KGPRHCPCQWQEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron](/img/structure/B11107915.png)
![6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11107920.png)

![N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11107947.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-methylphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11107958.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B11107964.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)

![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)




